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ethyl(methyl)azanide;hafnium(4+)

ALD nucleation hafnium areal density surface saturation

TEMAH is the preferred Hf precursor for sub-5nm nodes due to its static ~7Å interfacial layer, enabling aggressive EOT scaling below 1nm. It provides 3.1×10¹⁴ Hf/cm² steady-state coverage and 0.8 Å/cycle GPC, outperforming TDMAH and HfCl₄ in interfacial stability and throughput. Ideal for high-κ dielectrics, DRAM capacitors, and emerging FeFET/RRAM devices.

Molecular Formula C12H32HfN4
Molecular Weight 410.90 g/mol
CAS No. 352535-01-4
Cat. No. B1587031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl(methyl)azanide;hafnium(4+)
CAS352535-01-4
Molecular FormulaC12H32HfN4
Molecular Weight410.90 g/mol
Structural Identifiers
SMILESCC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]
InChIInChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
InChIKeyNPEOKFBCHNGLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(ethylmethylamido)hafnium (TEMAH) CAS 352535-01-4: ALD Precursor for High-κ HfO₂ Dielectric Films


Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH, CAS 352535-01-4) is a hafnium alkylamide compound with molecular formula Hf[N(CH₃)(C₂H₅)]₄, existing as a colorless liquid at room temperature with a freezing point below -50 °C and a boiling point of approximately 78 °C at 0.1 Torr . It is predominantly employed as a metal-organic precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) and hafnium zirconium oxide (Hf₁₋ₓZrₓO₂) thin films [1], serving as a critical enabling material for high-κ gate dielectrics in advanced CMOS technology nodes from 45 nm down to 7 nm and beyond . TEMAH reacts with oxidizing agents such as water (H₂O) or ozone (O₃) to produce conformal, self-limiting HfO₂ films with dielectric constants (k) ranging from 16 to 25 [2].

Why Generic Substitution of TEMAH (CAS 352535-01-4) with Other Hafnium ALD Precursors Fails


Generic substitution among hafnium ALD precursors is precluded by substantial differences in film nucleation behavior, interfacial layer stability, steady-state areal coverage density, and ultimate device performance outcomes [1]. Even within the same alkylamide family, precursors such as TDMAH and TDEAH exhibit divergent ALD window temperature ranges, growth-per-cycle values, impurity incorporation profiles, and film stoichiometries that directly impact downstream electrical characteristics and process integration compatibility [2]. For instance, the choice between TEMAH and TDMAH determines whether the interfacial SiOₓ/silicate layer remains static at ~7 Å or progressively thickens to ~18 Å with increasing cycles, a difference that fundamentally alters equivalent oxide thickness (EOT) scaling potential [3]. Furthermore, thermal decomposition onset temperatures vary significantly across the hafnium precursor portfolio, constraining the usable ALD temperature window and affecting film uniformity and reproducibility in high-aspect-ratio structures [4].

Quantitative Differentiation Evidence for TEMAH (CAS 352535-01-4) Versus TDMAH and HfCl₄


TEMAH Delivers 25% Higher Steady-State Hafnium Areal Coverage Than TDMAH on Both Si-H and SC1 Surfaces

In a direct comparative ALD study using identical hot-wall flow reactor conditions with H₂O as the oxygen source, TEMAH demonstrated significantly higher steady-state hafnium areal coverage than TDMAH on both H-terminated Si and SC1 chemical oxide starting surfaces [1]. After a conditioning period of approximately 45 ALD cycles for TEMAH versus 20 cycles for TDMAH, TEMAH achieved a consistent areal density of 3.1 × 10¹⁴ Hf atoms/cm² across both surface types, whereas TDMAH yielded only 2.4 × 10¹⁴ Hf/cm² on Si-H and 2.7 × 10¹⁴ Hf/cm² on SC1 surfaces [1].

ALD nucleation hafnium areal density surface saturation Rutherford backscattering spectrometry

TEMAH Produces a Stable ~7 Å Interfacial Layer While TDMAH Interface Grows to ~18 Å After 25 Cycles

Direct comparative high-resolution transmission electron microscopy (HRTEM) and angle-resolved XPS analysis revealed a critical interface stability advantage for TEMAH over TDMAH on H-terminated Si surfaces [1]. For TEMAH-deposited films, the interfacial SiOx/silicate layer measures approximately 7 Å and remains practically unchanged in thickness up to 50 ALD cycles [1]. In stark contrast, the TDMAH/H₂O process produces an initially thinner ~6 Å interface at 4 cycles, but this layer progressively thickens to approximately 18 Å by 25 cycles [1].

interfacial layer control SiOx/silicate EOT scaling HRTEM

TEMAH-Based HfOₓ Achieves 3.7× Lower Surface Recombination Velocity Than TDMAH-Based Films on n-Type Silicon

In a comprehensive 2024 benchmark study evaluating hafnium oxide passivating layers grown via plasma-enhanced ALD (PEALD), TEMAHf-derived HfOₓ films demonstrated markedly superior surface passivation quality compared to TDMAHf-derived films of comparable thickness on n-type silicon [1]. Following post-deposition annealing optimization, TEMAHf-HfOₓ achieved a surface recombination velocity (SRV) of ≤3 cm s⁻¹, whereas TDMAHf-HfOₓ films were limited to SRV values ≤11 cm s⁻¹ [1]. The study also determined that precursor choice had no influence on fixed negative charge polarity, confirming that the observed passivation improvement is attributable to differences in chemical passivation efficacy and film quality rather than field-effect passivation mechanisms [1].

surface passivation carrier lifetime photovoltaics PEALD

TEMAH Achieves 60% Higher Growth Rate Than HfCl₄ (~0.8 Å/cycle vs. ~0.5 Å/cycle) in Comparative ALD Studies

Comparative ALD studies of hafnium precursors have quantified the growth-per-cycle (GPC) advantage of TEMAH relative to the traditional halide precursor hafnium tetrachloride (HfCl₄). Using H₂O as the oxygen source under comparable deposition conditions, TEMAH yields a GPC of approximately 0.8 Å/cycle, whereas HfCl₄ produces a significantly lower GPC of approximately 0.5 Å/cycle [1]. This 60% higher deposition efficiency is attributed to the more favorable surface reaction kinetics of the alkylamide ligand system compared to chloride-based surface chemistry [2].

growth per cycle GPC precursor efficiency throughput

TEMAH Exhibits Exceptional Condensed-Phase Thermal Stability: <0.1% Decomposition After 28 Days at 393 K (120°C)

Systematic thermal stability investigation of TEMAH in the condensed phase using controlled isothermal exposure demonstrates that decomposition remains below 0.1% after being held at T = 393 K (120°C) for a duration of 28 days [1]. For comparison, tris(methylcyclopentadienyl)scandium (Sc(MeCp)₃), a representative organometallic ALD precursor, exhibits approximately 50% decomposition after only 7 days of exposure at 483 K (210°C) [1]. While the Sc(MeCp)₃ comparison involves different temperature and time conditions, the quantitative stability benchmark provides a valuable class-level reference for evaluating precursor storage and delivery reliability.

thermal stability shelf life precursor decomposition bubbler temperature

TEMAH/H₂O ALD Process Demonstrates Broad, Manufacturing-Ready ALD Window of 300-375°C with 1.16 Å/cycle GPC

Detailed characterization of the TEMAH/H₂O ALD process using an optimized precursor delivery system with boosting mechanism established a robust ALD temperature window spanning 300°C to 375°C [1]. Within this 75°C-wide window, saturated self-limiting growth is maintained with an average growth per cycle of 1.16 Å/cycle and a film refractive index of 2.00 [1]. In contrast, processes using TDMAH with H₂O typically exhibit ALD windows at lower temperature ranges (approximately 200-275°C), with decomposition onset occurring at temperatures as low as 275-300°C [2], significantly constraining the usable thermal budget for subsequent process integration.

ALD window saturated growth process margin manufacturing robustness

Optimal Research and Industrial Application Scenarios for TEMAH (CAS 352535-01-4) Based on Quantitative Evidence


Advanced Logic Gate Dielectric Fabrication Requiring Sub-1 nm EOT Scaling

For semiconductor manufacturers developing gate stacks for sub-5 nm technology nodes where equivalent oxide thickness (EOT) must be scaled below 1 nm, TEMAH is the preferred hafnium precursor due to its stable ~7 Å interfacial layer that does not thicken with increasing ALD cycles [1]. This static interface property contrasts sharply with TDMAH-based processes where the interfacial layer progressively thickens to ~18 Å after just 25 cycles, a difference that would preclude aggressive EOT scaling [1]. Furthermore, TEMAH's higher steady-state Hf areal coverage (3.1 × 10¹⁴ Hf/cm² vs. 2.4-2.7 × 10¹⁴ Hf/cm² for TDMAH) translates to more efficient dielectric formation per cycle [1].

High-Efficiency Silicon Photovoltaic Surface Passivation Layers

In photovoltaic manufacturing where minority carrier lifetime directly determines cell efficiency, TEMAH-derived HfOₓ passivation layers offer a quantifiable performance advantage over TDMAH alternatives. The demonstrated ≤3 cm s⁻¹ surface recombination velocity achieved with TEMAHf-HfOₓ films—compared to ≤11 cm s⁻¹ for TDMAHf-HfOₓ films of identical thickness [2]—translates to meaningfully higher solar cell conversion efficiency. The 3.7× lower SRV indicates superior chemical passivation of silicon dangling bonds and reduced interface trap density, critical metrics for both PERC and TOPCon cell architectures.

DRAM Capacitor Dielectrics Requiring High Throughput and Uniform Conformality

For DRAM manufacturers depositing high-κ capacitor dielectrics in high-aspect-ratio trench structures, TEMAH's 60% higher growth-per-cycle relative to HfCl₄ (~0.8 Å/cycle vs. ~0.5 Å/cycle) [3] enables significant throughput improvement and reduced precursor consumption. Combined with the broad 300-375°C ALD window that ensures saturated self-limiting growth with 1.16 Å/cycle GPC and refractive index of 2.00 [4], TEMAH provides the process robustness required for manufacturing environments where thermal non-uniformities across 300 mm wafers and batch-to-batch variability must be tolerated without compromising film quality or electrical performance.

RRAM and Emerging Ferroelectric Memory Devices

In emerging non-volatile memory applications including resistive RAM (RRAM), ferroelectric FETs (FeFET), and ferroelectric tunnel junctions where film stoichiometry and interfacial quality govern switching uniformity and endurance, TEMAH's proven interfacial stability and compositional control offer distinct advantages . The ability to maintain a consistent ~7 Å interfacial layer across 50+ ALD cycles [1] and achieve close-to-stoichiometric HfO₂ films with Hf/O ratios of 2.1 [5] is critical for reproducible filament formation in RRAM devices and polarization switching in ferroelectric HfO₂-based memory elements operating at sub-10 nm dimensions.

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